molecular formula C11H13IO B13926666 trans-3-Benzyloxy-1-iodocyclobutane

trans-3-Benzyloxy-1-iodocyclobutane

Cat. No.: B13926666
M. Wt: 288.12 g/mol
InChI Key: SKJDYXUXHJCDOY-UHFFFAOYSA-N
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Description

trans-3-Benzyloxy-1-iodocyclobutane: is an organic compound that belongs to the class of cyclobutanes. It is characterized by the presence of a benzyloxy group and an iodine atom attached to the cyclobutane ring. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Mechanism of Action

The mechanism of action of trans-3-Benzyloxy-1-iodocyclobutane involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The benzyloxy group can participate in various chemical transformations, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

  • trans-3-Benzyloxy-1-bromocyclobutane
  • trans-3-Benzyloxy-1-chlorocyclobutane
  • cis-3-Benzyloxy-1-iodocyclobutane

Uniqueness: trans-3-Benzyloxy-1-iodocyclobutane is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions compared to its bromine or chlorine analogs. The trans configuration also imparts distinct stereochemical properties that can influence its reactivity and the outcome of chemical reactions .

Properties

Molecular Formula

C11H13IO

Molecular Weight

288.12 g/mol

IUPAC Name

(3-iodocyclobutyl)oxymethylbenzene

InChI

InChI=1S/C11H13IO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2

InChI Key

SKJDYXUXHJCDOY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1I)OCC2=CC=CC=C2

Origin of Product

United States

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